2-benzo[a]anthracen-7-ylacetic acid
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Overview
Description
2-benzo[a]anthracen-7-ylacetic acid is a stable isotope-labeled compound with the molecular formula C18^13C2H14O2 and a molecular weight of 288.31 g/mol . This compound is a derivative of benzanthracene, a polycyclic aromatic hydrocarbon (PAH) known for its applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of 2-benzo[a]anthracen-7-ylacetic acid requires precise control over reaction conditions to maintain the integrity of the isotopic labeling. This often involves the use of specialized equipment and techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-benzo[a]anthracen-7-ylacetic acid undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-benzo[a]anthracen-7-ylacetic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-benzo[a]anthracen-7-ylacetic acid involves its interaction with molecular targets and pathways specific to PAHs. This includes binding to enzymes and receptors involved in metabolic processes, as well as participating in chemical reactions that modify its structure and function .
Comparison with Similar Compounds
Similar Compounds
Benz[a]anthracene-7-acetic Acid: The non-labeled version of the compound, used in similar applications but without the isotopic labeling.
Other PAH Derivatives: Compounds such as benzo[a]pyrene and chrysene, which share structural similarities and are used in related research fields.
Uniqueness
2-benzo[a]anthracen-7-ylacetic acid is unique due to its isotopic labeling, which allows for more precise studies in various scientific fields. The incorporation of carbon-13 isotopes enhances its utility in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Properties
IUPAC Name |
2-benzo[a]anthracen-7-ylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-20(22)12-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11H,12H2,(H,21,22)/i12+1,20+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKUXZMLVIOBEL-HCYVGEAASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)[13CH2][13C](=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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